molecular formula C17H15N3O7S2 B2926944 N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide CAS No. 946269-44-9

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide

Cat. No.: B2926944
CAS No.: 946269-44-9
M. Wt: 437.44
InChI Key: QXDSRFKZPYDGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide is a useful research compound. Its molecular formula is C17H15N3O7S2 and its molecular weight is 437.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Studies and Molecular Docking

Research has explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, examining their potential in antimalarial activity and ADMET properties. These studies have shown that certain sulfonamide derivatives exhibit significant antimalarial activity, with one compound demonstrating excellent selectivity due to the presence of a quinoxaline moiety. Computational calculations and molecular docking studies further support their potential, showing small energy affinity against key proteins in malaria and SARS-CoV-2 (Fahim & Ismael, 2021).

Structure-Activity Relationships in Medicinal Chemistry

Investigations into the structure-activity relationships of dual inhibitors targeting PI3Kα and mTOR have identified potent compounds. Modifications to overcome metabolic stability issues have led to analogs with similar in vitro potency and in vivo efficacy, highlighting the importance of heterocyclic modifications (Stec et al., 2011).

Antimicrobial and Antibacterial Applications

Several studies have synthesized and tested sulfonamide derivatives for antimicrobial and antibacterial activities. Notably, certain N-substituted sulfonamides bearing benzodioxane moieties demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Another study focused on enzyme inhibitory potential, finding significant activity against α-glucosidase and acetylcholinesterase, which was supported by in silico molecular docking results (Abbasi et al., 2019).

Anticancer and Enzyme Inhibition

Research into sulfonamide derivatives has also shown promise in anticancer applications. Novel sulfonamide derivatives synthesized for cytotoxic activity against cancer cell lines have highlighted compounds with significant potential, with some showing potent activity against breast and colon cancer cells (Ghorab et al., 2015). Additionally, enzyme inhibition studies, particularly focusing on Src kinase, have developed compounds with notable inhibitory activity, further emphasizing the therapeutic potential of these molecules in cancer treatment (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O7S2/c21-17(18-7-11-1-4-14-15(5-11)27-10-26-14)8-28(22,23)12-2-3-13-16(6-12)29(24,25)20-9-19-13/h1-6,9H,7-8,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDSRFKZPYDGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.